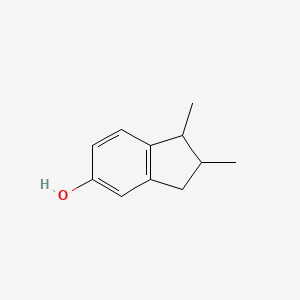

1,2-dimethyl-2,3-dihydro-1H-inden-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethyl-2,3-dihydro-1H-inden-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-7-5-9-6-10(12)3-4-11(9)8(7)2/h3-4,6-8,12H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWSMLAWUHYFPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C1C)C=CC(=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51086-26-1 | |

| Record name | 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 1,2 Dimethyl 2,3 Dihydro 1h Inden 5 Ol

Reactions Involving the Hydroxyl Functional Group

The phenolic hydroxyl group is a prime site for derivatization, enabling the synthesis of esters, ethers, and other functional variants.

The hydroxyl group of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol can be readily converted into an ester through reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. Fischer esterification, involving heating the phenol (B47542) with a carboxylic acid in the presence of a strong acid catalyst, is a common method. Alternatively, acylation using an acid chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) provides a high-yielding route to the corresponding ester derivatives. These reactions are fundamental in medicinal chemistry for modifying a parent molecule's properties.

| Reactant | Reagent | Conditions | Product |

| 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol | Acetic Anhydride | Pyridine, Room Temp. | 1,2-dimethyl-2,3-dihydro-1H-inden-5-yl acetate |

| 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol | Benzoyl Chloride | Pyridine, 0°C to RT | 1,2-dimethyl-2,3-dihydro-1H-inden-5-yl benzoate |

Ether derivatives can be synthesized via strategies such as the Williamson ether synthesis. This method involves deprotonating the phenolic hydroxyl group with a strong base, like sodium hydride, to form a more nucleophilic phenoxide ion. Subsequent reaction with an alkyl halide, such as methyl iodide or ethyl bromide, results in the formation of the corresponding alkyl ether. This conversion of the phenol to an ether can significantly alter the compound's polarity and hydrogen-bonding capabilities.

| Reactant | Reagent(s) | Conditions | Product |

| 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | Anhydrous THF, 0°C to RT | 5-methoxy-1,2-dimethyl-2,3-dihydro-1H-indene |

| 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol | 1. Potassium Carbonate (K₂CO₃) 2. Ethyl Bromide (CH₃CH₂Br) | Acetone, Reflux | 5-ethoxy-1,2-dimethyl-2,3-dihydro-1H-indene |

The oxidation of the phenolic hydroxyl group in 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol can lead to the formation of carbonyl compounds, specifically quinones. Phenols are susceptible to oxidation, and employing oxidizing agents like Fremy's salt (potassium nitrosodisulfonate) or Salcomine (a cobalt-salen complex) with oxygen can convert the phenol into a para-quinone derivative. The reaction proceeds through a phenoxy radical intermediate. The specific outcome depends on the substitution pattern of the aromatic ring and the chosen oxidant.

| Reactant | Reagent | Conditions | Product |

| 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol | Fremy's Salt ((KSO₃)₂NO) | Aqueous solution, Phosphate buffer | 1,2-dimethyl-1,2,6,7-tetrahydro-s-indacene-5,8-dione (representative quinone) |

Direct dehydration of the phenolic hydroxyl group on the aromatic ring to form an indene (B144670) is not a chemically feasible reaction, as it would require the disruption of the stable aromatic system. Dehydration reactions typically involve the elimination of water from an alcohol where the hydroxyl group is attached to an aliphatic carbon, leading to the formation of an alkene. In a related hypothetical scenario, if an alcohol functional group were present on the five-membered ring of the dihydroindene system (e.g., at the C-1 position), acid-catalyzed dehydration would readily produce the corresponding 1,2-dimethyl-1H-indene derivative. This process involves protonation of the hydroxyl group, loss of water to form a carbocation, and subsequent elimination of a proton to form the double bond, extending the conjugation of the system.

| Reactant (Hypothetical) | Reagent | Conditions | Product |

| 1,2-dimethyl-2,3-dihydro-1H-inden-1-ol | Sulfuric Acid (H₂SO₄) | Heat | 1,2-dimethyl-1H-indene |

Transformations on the Dihydroindene Ring System

The fused aromatic ring of the dihydroindene core is amenable to various transformations, most notably electrophilic aromatic substitution.

The aromatic ring of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol is activated towards electrophilic aromatic substitution (EAS) by both the strongly activating hydroxyl group and the weakly activating alkyl dihydroindene moiety. The hydroxyl group is a powerful ortho-, para-director. Therefore, incoming electrophiles will preferentially substitute at the positions ortho to the hydroxyl group (C4 and C6). Common EAS reactions include nitration, halogenation, and Friedel-Crafts alkylation or acylation. For example, bromination using bromine in a suitable solvent would be expected to yield a mixture of 4-bromo- and 6-bromo-1,2-dimethyl-2,3-dihydro-1H-inden-5-ol.

| Reaction Type | Reagent | Conditions | Major Product(s) |

| Bromination | Bromine (Br₂) | Carbon Tetrachloride (CCl₄) | 4-bromo-1,2-dimethyl-2,3-dihydro-1H-inden-5-ol and 6-bromo-1,2-dimethyl-2,3-dihydro-1H-inden-5-ol |

| Nitration | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | 0°C | 1,2-dimethyl-4-nitro-2,3-dihydro-1H-inden-5-ol and 1,2-dimethyl-6-nitro-2,3-dihydro-1H-inden-5-ol |

Functionalization of the Five-Membered Aliphatic Ring

The five-membered aliphatic ring of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol possesses benzylic protons at the C1 and C3 positions, which are susceptible to radical-initiated reactions. This provides a pathway for the introduction of new functional groups onto the saturated portion of the molecule.

One of the most common methods for functionalizing such benzylic positions is through free-radical bromination, typically using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions. The resulting benzylic bromides are versatile intermediates that can undergo nucleophilic substitution reactions to introduce a variety of functionalities, including amines, azides, cyanides, and alkoxides.

Furthermore, oxidation of the benzylic positions could potentially lead to the formation of corresponding ketones or alcohols, although this may compete with oxidation of the phenolic hydroxyl group. Selective oxidation would likely require careful choice of reagents and reaction conditions.

Below is a table of potential functionalization reactions of the five-membered ring of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol, based on known transformations of similar indan (B1671822) structures.

| Reaction Type | Reagents and Conditions | Potential Product(s) | Notes |

| Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN, CCl₄, reflux | 1-Bromo-1,2-dimethyl-2,3-dihydro-1H-inden-5-ol and/or 3-Bromo-1,2-dimethyl-2,3-dihydro-1H-inden-5-ol | The regioselectivity would depend on the relative stability of the resulting benzylic radicals. |

| Nucleophilic Substitution | NaCN, DMSO | 1-Cyano-1,2-dimethyl-2,3-dihydro-1H-inden-5-ol | Starting from the corresponding bromo derivative. |

| Nucleophilic Substitution | NaN₃, DMF | 1-Azido-1,2-dimethyl-2,3-dihydro-1H-inden-5-ol | Starting from the corresponding bromo derivative. |

| Oxidation | KMnO₄, heat | Potential for ring opening or formation of a diol. | Harsh conditions may lead to over-oxidation and degradation of the aromatic ring. |

Hydrogenation and Dehydrogenation Studies

The aromatic ring of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol can undergo hydrogenation to form the corresponding fully saturated bicyclic alcohol. This transformation typically requires forcing conditions, such as high pressure and temperature, and a heterogeneous catalyst like rhodium on carbon (Rh/C) or ruthenium on alumina (B75360) (Ru/Al₂O₃). The stereochemistry of the resulting product would be influenced by the directing effect of the existing substituents on the five-membered ring.

Conversely, dehydrogenation of the five-membered ring could lead to the formation of the corresponding indene derivative, 1,2-dimethyl-1H-inden-5-ol. This aromatization of the cyclopentane (B165970) ring can be achieved using various dehydrogenation catalysts, such as palladium on carbon (Pd/C) at elevated temperatures, or with stoichiometric dehydrogenating agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).

The table below outlines the expected outcomes of hydrogenation and dehydrogenation reactions.

| Reaction Type | Catalyst/Reagent | Conditions | Potential Product |

| Aromatic Ring Hydrogenation | Rh/C or Ru/Al₂O₃ | High H₂ pressure, elevated temperature | 1,2-dimethyloctahydro-1H-inden-5-ol |

| Dehydrogenation | Pd/C | High temperature, inert atmosphere | 1,2-dimethyl-1H-inden-5-ol |

| Dehydrogenation | DDQ | Reflux in a non-polar solvent | 1,2-dimethyl-1H-inden-5-ol |

Formation of Complex Chemical Scaffolds and Polymer Precursors

The bifunctional nature of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol, possessing both a reactive phenolic hydroxyl group and a modifiable aliphatic ring, makes it an interesting building block for the synthesis of more complex molecules, including dimeric structures and macromolecular precursors.

Coupling Reactions for Dimeric or Oligomeric Structures

The phenolic hydroxyl group in 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol is a prime site for oxidative coupling reactions to form dimeric or oligomeric structures. These reactions can proceed through either C-C or C-O bond formation, depending on the catalyst and reaction conditions employed. The positions ortho and para to the hydroxyl group are activated towards electrophilic substitution, making them likely sites for C-C coupling.

A variety of transition metal catalysts, including iron, copper, and vanadium complexes, are known to promote the oxidative coupling of phenols. The regioselectivity of the coupling is often influenced by the steric hindrance around the phenolic hydroxyl group and the electronic properties of the substituents on the aromatic ring. For 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol, coupling would be expected to occur at the C4 and C6 positions.

The following table presents potential catalyst systems for the oxidative dimerization of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol.

| Catalyst System | Oxidant | Expected Linkage | Potential Dimeric Product |

| FeCl₃ | Air/O₂ | C-C | 4,4'-Bi(1,2-dimethyl-2,3-dihydro-1H-inden-5-ol) |

| CuCl₂/TMEDA | Air/O₂ | C-C and C-O | Mixture of C-C and C-O linked dimers |

| Vanadyl acetylacetonate (B107027) (VO(acac)₂) | Air/O₂ | C-C | Predominantly C-C linked dimers |

Precursors in Macromolecular Synthesis

To be utilized as a precursor in macromolecular synthesis, 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol would typically first be functionalized to introduce a polymerizable group. The phenolic hydroxyl group is an ideal handle for such modifications. For instance, it can be readily converted into a vinyl ether or an acrylate (B77674)/methacrylate ester. These modified monomers could then undergo polymerization to form polymers with the indanol moiety as a repeating side chain.

The resulting polymers would be expected to exhibit interesting thermal and mechanical properties due to the rigid, bicyclic nature of the indan group. Such polymers could find applications in areas such as specialty plastics and high-performance materials.

A hypothetical pathway to a polymer derived from 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol is outlined below:

Step 1: Monomer Synthesis Reaction of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol with acryloyl chloride in the presence of a base like triethylamine (B128534) would yield 1,2-dimethyl-2,3-dihydro-1H-inden-5-yl acrylate.

Step 2: Polymerization The resulting acrylate monomer could then be polymerized via free-radical polymerization using an initiator such as AIBN.

The table below summarizes potential polymer precursors and the corresponding polymerization methods.

| Monomer Derivative | Synthesis from 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol | Polymerization Method | Resulting Polymer |

| 1,2-dimethyl-2,3-dihydro-1H-inden-5-yl acrylate | Reaction with acryloyl chloride and a base | Free-radical polymerization | Poly(1,2-dimethyl-2,3-dihydro-1H-inden-5-yl acrylate) |

| 5-(Vinyloxy)-1,2-dimethyl-2,3-dihydro-1H-indene | Reaction with acetylene (B1199291) under basic conditions (Reppe vinylation) | Cationic polymerization | Poly(5-(vinyloxy)-1,2-dimethyl-2,3-dihydro-1H-indene) |

Structure Activity Relationship Sar Studies and Mechanistic Investigations of 1,2 Dimethyl 2,3 Dihydro 1h Inden 5 Ol Analogues

Exploration of Diverse Biological Activities of Dihydroindene Derivatives (Non-Clinical)

The 2,3-dihydro-1H-indene scaffold, a core component of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol, serves as a versatile template in medicinal chemistry. Analogues and derivatives of this structure have been synthesized and investigated for a wide range of biological activities. These non-clinical studies reveal the potential of dihydroindene derivatives to interact with various biological targets, driven by specific structural modifications that influence their physicochemical properties and pharmacological effects.

Dihydroindene derivatives, particularly those with phenolic hydroxyl groups, are recognized for their antioxidant potential. The structure-activity relationship (SAR) for these compounds is largely governed by the number and position of hydroxyl (-OH) groups on the aromatic ring, as well as the presence of other substituents.

The primary mechanisms by which phenolic compounds like dihydroindene-ols exert their antioxidant action are through redox-based reactions, including hydrogen atom transfer (HAT) and electron transfer (ET). nih.govresearchgate.netmdpi.com In the HAT mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby neutralizing it. The stability of the resulting phenoxyl radical is crucial for antioxidant efficacy. nih.gov The ET mechanism involves the transfer of an electron to the radical species. mdpi.comnih.gov Some compounds may also act via radical adduct formation (RAF). nih.govmdpi.com

Key SAR findings for phenolic antioxidants that are applicable to dihydroindene-ol analogues include:

Number of Hydroxyl Groups : An increase in the number of phenolic hydroxyl groups generally enhances antioxidant activity. researchgate.netnih.gov

Position of Hydroxyl Groups : The relative position of hydroxyl groups significantly impacts radical scavenging ability. Ortho and para positioning can increase the stability of the resulting radical through resonance effects. nih.govresearchgate.net For instance, a 2',6'-di-OH moiety can exhibit higher activity than a 2',4'-di-OH moiety due to resonance with an adjacent keto group, a principle that can be extrapolated to the dihydroindene ring system. nih.govresearchgate.netmdpi.com

Electron-Donating Groups : The presence of electron-donating groups on the aromatic ring can enhance antioxidant capacity. nih.gov

Steric Hindrance : Glycosylation of a hydroxyl group can reduce its HAT and ET potential and hinder radical adduct formation, thereby decreasing antioxidant activity. nih.govresearchgate.netmdpi.com

Quantum mechanical calculations have been used to correlate properties like ionization potential (IP) and bond dissociation enthalpy (O-H BDE) with antioxidant activity. nih.gov Lower IP and O-H BDE values are generally associated with better radical scavenging capabilities. nih.gov

Table 1: SAR Principles for Antioxidant Activity of Dihydroindene Analogues| Structural Feature | Impact on Antioxidant Activity | Underlying Mechanism |

|---|---|---|

| Increased number of hydroxyl groups | Enhances activity | Provides more sites for H-atom/electron donation. researchgate.netnih.gov |

| Ortho or para positioning of -OH groups | Increases activity | Enhances stability of the resulting phenoxyl radical through resonance. nih.govresearchgate.net |

| Presence of electron-donating groups | Enhances activity | Increases electron density on the aromatic ring, facilitating donation. nih.gov |

| Glycosylation of hydroxyl groups | Decreases activity | Reduces potential for HAT and ET, and creates steric hindrance. nih.govresearchgate.netmdpi.com |

Derivatives of the dihydroindene scaffold have been explored for their potential as antimicrobial agents. Studies on related flavonoids and other cyclic compounds have established SAR principles that can inform the design of dihydroindene-based antimicrobials. A key strategy involves modifying the core structure to enhance its interaction with microbial targets.

For example, studies on naringenin (B18129) derivatives show that attaching a saturated aliphatic chain (acyl or alkyl esters) to the flavonoid structure can significantly increase antibacterial activity, particularly against Gram-positive strains like Listeria monocytogenes and Staphylococcus aureus. nih.govresearchgate.net The antimicrobial efficacy was found to increase with the length of the carbon chain, with optimal activity observed for chains of 10-12 carbon atoms. nih.gov In contrast, these modified compounds were generally not effective against Gram-negative bacteria. nih.gov This suggests that lipophilicity plays a crucial role in activity against Gram-positive pathogens.

Other research has focused on creating conformationally restricted analogues of existing antibiotics. For instance, a dihydroindene derivative was synthesized as a rigid analogue of trimethoprim (B1683648) to target dihydrofolate reductase. nih.gov While molecular modeling suggested a favorable conformation for binding to the E. coli enzyme, the actual activity was decreased, likely due to steric hindrance within the enzyme's active site. nih.gov

The antimicrobial mechanisms of such compounds can be diverse, including disruption of the cell wall and membrane, interaction with bacterial DNA, and inhibition of essential enzymes. researchgate.netmdpi.com

Table 2: Antimicrobial Activity of Indene (B144670) and Related Derivatives| Compound Class | Structural Modification | Observed Activity | Target Pathogens |

|---|---|---|---|

| Dihydroindene derivative | Conformationally restricted analogue of trimethoprim | Decreased activity compared to parent compound. nih.gov | Escherichia coli |

| Prunin-6″-O-acyl esters | Attachment of C10-C12 alkyl chains | High antibacterial activity. nih.gov | Gram-positive strains (L. monocytogenes, S. aureus) |

| 2-Indolinone derived oximes | Varies | Significant antimicrobial activity. nih.gov | S. aureus, E. coli, C. albicans, among others |

Dihydroindene analogues have shown promise as anti-inflammatory agents by modulating key cellular and molecular pathways involved in the inflammatory response. researchgate.net Chronic inflammation is a driver of many diseases, and compounds that can interfere with inflammatory cascades are of significant therapeutic interest. nih.govnih.gov

One of the primary mechanisms of action is the inhibition of pro-inflammatory mediators. Certain 2,3-dihydro-1H-indene isomers, known as diaporindenes, have demonstrated significant inhibitory effects on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced microglial cells, with IC50 values in the low micromolar range. researchgate.net The overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.

The molecular mechanisms by which plant-derived compounds, a category that would include naturally occurring dihydroindenes, exert anti-inflammatory effects often involve the modulation of critical signaling pathways. nih.govnih.gov These pathways include:

Nuclear Factor-κB (NF-κB) : A key transcription factor that regulates the expression of many pro-inflammatory genes, including those for cytokines and enzymes like cyclooxygenase-2 (COX-2). nih.govresearchgate.net

Mitogen-Activated Protein Kinase (MAPK) : A family of kinases (including ERK, JNK, and p38) that are involved in cellular responses to inflammatory stimuli. nih.govresearchgate.netmdpi.com

Heme Oxygenase-1 (HO-1) : Induction of this enzyme has anti-inflammatory effects. Some chalcones, which share structural motifs with indene derivatives, exert their anti-inflammatory activity by upregulating HO-1 expression via the Nrf2 pathway. mdpi.com

Studies on related structures, such as dihydro-2H-indazole derivatives, have shown potent anti-inflammatory profiles through the selective inhibition of COX-2, the enzyme responsible for producing prostaglandins (B1171923) during inflammation. nih.gov This highlights enzyme inhibition as a direct pathway to reducing inflammation.

Table 3: Anti-inflammatory Mechanisms of Dihydroindene Analogues and Related Compounds| Compound Class | Molecular Target/Pathway | Observed Effect | Cellular Model |

|---|---|---|---|

| Diaporindenes (dihydroindene isomers) | Nitric Oxide (NO) production | Significant inhibition (IC50 = 4.2 to 9.0 μM). researchgate.net | LPS-induced RAW 264.7 cells |

| Phenanthroindolizidine Alkaloids | iNOS, COX-II, TNF-α expression | Inhibition of protein expression. researchgate.net | LPS/IFNγ-stimulated RAW264.7 cells |

| Phenanthroindolizidine Alkaloids | AP1 activation | Inhibition via decreased c-Jun expression. researchgate.net | LPS/IFNγ-stimulated RAW264.7 cells |

| 4,2′,5′-trihydroxy-4′-methoxychalcone | HO-1 expression (via Nrf2) | Induction of HO-1, leading to inhibition of COX-2 and iNOS. mdpi.com | - |

The dihydroindene scaffold is a privileged structure for designing enzyme inhibitors targeting a variety of diseases. nih.govmdpi.com By modifying the substituents on the dihydroindene ring, researchers can achieve potent and selective inhibition of specific enzymes.

A notable example is a series of dihydro-1H-indene derivatives designed as tubulin polymerization inhibitors. nih.gov One compound from this series was found to be the most potent, exhibiting antiproliferative activity against four cancer cell lines with IC50 values ranging from 0.028 to 0.087 µM. nih.gov This compound binds to the colchicine (B1669291) site on tubulin, thereby inhibiting microtubule formation, a critical process in cell division. nih.gov

Other indene-based derivatives have been investigated for a wide range of enzyme targets:

Lipoxygenase (LOX), Trypsin, and Thrombin : 2-arylidene-1-indandiones have shown inhibitory activity against these enzymes. mdpi.com LOX inhibitors are of interest for treating inflammatory conditions, while thrombin inhibitors have anticoagulant properties. mdpi.commdpi.com

Fibroblast Growth Factor Receptor 1 (FGFR1) : A series of 2-hydroxy-1H-indene-1,3(2H)-dione derivatives were evaluated as FGFR1 inhibitors, a target in cancer therapy. Several compounds showed IC50 values in the low micromolar range (3.1 to 5.7 μM). pensoft.net

eIF2·GTP·Met-tRNAiMet Ternary Complex : 3,3-diphenyl-1,3-dihydroindol-2-one derivatives were identified as inhibitors of this complex, which is crucial for the initiation of protein translation, representing a novel anti-cancer strategy. nih.gov

Cholinesterases : Plant extracts containing various phytochemicals have been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes implicated in neurodegenerative disorders. nih.gov This suggests a potential avenue for dihydroindene derivatives as well.

Table 4: Enzyme Inhibition by Dihydroindene Derivatives and Analogues| Compound Class | Target Enzyme/Process | Potency (IC50) | Therapeutic Area |

|---|---|---|---|

| Dihydro-1H-indene derivative (12d) | Tubulin Polymerization | 0.028 - 0.087 µM | Oncology nih.gov |

| 2-hydroxy-1H-indene-1,3(2H)-dione (7b, 9b) | FGFR1 | 3.1 µM, 3.3 µM | Oncology pensoft.net |

| 2-arylidene-1-indandione (8) | Thrombin | 100% inhibition (concentration not specified) | Thrombosis mdpi.com |

| 3,3-diphenyl-1,3-dihydroindol-2-one | Ternary Complex Assembly | Low µM range | Oncology nih.gov |

Dihydroindene derivatives have been investigated as ligands for various receptors, demonstrating their ability to act as agonists, antagonists, or modulators, thereby influencing cellular signaling.

Cannabinoid Receptors : The indene structure is found in synthetic cannabinoids that act as potent agonists at cannabinoid receptors (CB1 and CB2). researchgate.net The CB1 receptor is primarily located in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is predominantly found in immune cells and is involved in modulating inflammation. nih.govwindows.net Synthetic cannabinoids based on an indene scaffold often display high potency, sometimes 2 to 100 times greater than that of Δ9-THC, and can act as full agonists at the CB1 receptor. researchgate.netfrontiersin.org The affinity of these ligands for the receptors is a key determinant of their potency. nih.gov

Retinoic Acid Receptor α (RARα) : A series of novel indene-derived compounds were designed and synthesized as RARα agonists. mdpi.com Several of these compounds exhibited moderate binding affinity for RARα and potent antiproliferative activity. mdpi.com One particular derivative, 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid, showed a significant ability to induce the differentiation of NB4 leukemia cells, establishing the indene skeleton as a promising framework for developing new RARα agonists. mdpi.com

This ability to bind to diverse receptor types highlights the structural versatility of the dihydroindene core for developing targeted therapeutic agents.

Table 5: Receptor Binding and Modulation by Indene Derivatives| Compound Class | Receptor Target | Binding/Activity Profile | Key Findings |

|---|---|---|---|

| Cannabimimetic Indenes | Cannabinoid Receptor 1 (CB1) | Potent full agonist. researchgate.net | Activity can be 2-100 times more potent than Δ9-THC. frontiersin.org |

| Aminoalkylindoles (JWH-015) | Cannabinoid Receptor 2 (CB2) | Selective agonist (Ki = 13.8 nM). researchgate.net | Effective in reducing inflammatory responses without psychotropic effects. researchgate.net |

| Indene-derived Carboxylic Acids | Retinoic Acid Receptor α (RARα) | Agonist with moderate binding affinity. mdpi.com | Induces differentiation of NB4 leukemia cells. mdpi.com |

Mechanistic Elucidation at the Molecular and Cellular Level

Understanding the biological activities of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol analogues requires elucidating their mechanisms of action at the molecular and cellular levels. The diverse activities described—antioxidant, antimicrobial, anti-inflammatory, enzyme inhibition, and receptor modulation—stem from specific interactions between the chemical structure of the dihydroindene derivative and its biological target.

Antioxidant Mechanism : At the molecular level, the antioxidant effect of phenolic dihydroindenes is rooted in their ability to donate a hydrogen atom or an electron to neutralize free radicals. mdpi.com The efficiency of this process is determined by the stability of the resulting phenoxyl radical, which is enhanced by resonance delocalization across the aromatic system. nih.gov

Anti-inflammatory Mechanism : The anti-inflammatory actions are often multifactorial. At the molecular level, this can involve the direct inhibition of pro-inflammatory enzymes like COX-2 and 5-LOX. nih.govmdpi.com At the cellular level, these compounds can suppress the expression of inflammatory mediators by interfering with signaling pathways. For example, some compounds inhibit the activation of transcription factors like NF-κB and AP1, which are central regulators of the inflammatory gene expression program. researchgate.net This prevents the transcription of genes for iNOS, COX-2, and pro-inflammatory cytokines like TNF-α. researchgate.net Another mechanism involves the upregulation of protective pathways, such as the Nrf2-dependent induction of HO-1. mdpi.com

Enzyme Inhibition Mechanism : For enzyme inhibitors, the mechanism involves binding to a specific site on the target enzyme, disrupting its catalytic activity. Dihydroindene derivatives designed as tubulin inhibitors, for instance, bind to the colchicine site, which physically prevents the polymerization of tubulin monomers into microtubules. nih.gov This leads to cell cycle arrest in the G2/M phase and induces apoptosis. nih.gov

Receptor Modulation Mechanism : When acting on receptors, dihydroindene analogues function as ligands that bind to specific receptor pockets. This binding event triggers a conformational change in the receptor, initiating a downstream signaling cascade. As agonists for cannabinoid or retinoic acid receptors, they mimic the action of endogenous ligands, leading to a biological response. researchgate.netmdpi.com The specific chemical interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—between the ligand and the amino acid residues in the receptor's binding site determine the affinity and efficacy (agonist vs. antagonist) of the compound.

Despite a comprehensive search for scientific literature, detailed research findings specifically on the structure-activity relationship (SAR), mechanistic investigations, and stereochemical influence of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol and its direct analogues are not available in the public domain. Studies focusing on the precise molecular targets, perturbation of cellular signaling pathways, and the specific role of substituent patterns for this particular compound have not been identified.

Therefore, it is not possible to provide a detailed, evidence-based article that adheres to the requested outline for "1,2-dimethyl-2,3-dihydro-1H-inden-5-ol."

General information on related compounds, such as indenone derivatives, suggests that this class of molecules can exhibit a range of biological activities. However, extrapolating these findings to the specific chemical structure of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol would be speculative and would not meet the required standards of scientific accuracy for this article.

Computational and Theoretical Chemistry Studies on 1,2 Dimethyl 2,3 Dihydro 1h Inden 5 Ol

Molecular Docking Simulations for Ligand-Target Interactions

Identification of Key Interacting Residues

Further research in the field of computational chemistry would be required to generate the specific data needed to populate these sections.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is instrumental in drug discovery for predicting the activity of new chemical entities.

Currently, there are no specific predictive QSAR models reported in the scientific literature for 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol. The development of such a model would necessitate a dataset of structurally related inden-5-ol derivatives with corresponding experimentally determined biological activities. The process would involve calculating various molecular descriptors and employing statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a predictive model. nih.gov

The identification of key physicochemical descriptors that influence the biological activity of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol is contingent on the development of a QSAR model. In general, QSAR studies investigate a wide range of descriptors, including electronic, steric, and hydrophobic properties, to understand how they modulate a compound's interaction with a biological target. researchgate.net For this specific compound, one could hypothesize that descriptors such as lipophilicity (logP), molar refractivity, and electronic properties of the phenolic hydroxyl group would be significant. However, without experimental data and a corresponding QSAR study, these remain theoretical considerations.

A hypothetical table of physicochemical descriptors that would be relevant for a future QSAR study is presented below.

| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |

| Electronic | Dipole Moment | Influences polar interactions with a target receptor. |

| HOMO/LUMO Energies | Relates to the molecule's reactivity and charge transfer capabilities. mdpi.com | |

| Steric | Molar Refractivity | Describes the volume and polarizability of the molecule. |

| Shape Indices | Quantifies the three-dimensional shape of the molecule. | |

| Hydrophobic | LogP | Governs the molecule's partitioning between aqueous and lipid environments. |

Reaction Mechanism Predictions and Transition State Characterization

Computational chemistry offers powerful tools for elucidating reaction mechanisms and characterizing the high-energy transition states that govern the rates of chemical transformations. elixirpublishers.com These studies typically employ quantum mechanical methods such as Density Functional Theory (DFT). weizmann.ac.il

For 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol, computational studies could, in theory, investigate various reactions. For example, the mechanism of its synthesis or its metabolic pathways could be explored. Such studies would involve mapping the potential energy surface of the reaction, locating the transition state structures, and calculating the activation energies.

A theoretical investigation into a reaction involving 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol would generate data such as that presented in the hypothetical table below.

| Reaction Coordinate | Energy (kcal/mol) | Key Geometric Parameters of Transition State |

| Reactants | 0.0 | - |

| Transition State | [Calculated Value] | Bond lengths and angles of forming/breaking bonds. |

| Products | [Calculated Value] | - |

Advanced Spectroscopic and Structural Characterization of 1,2 Dimethyl 2,3 Dihydro 1h Inden 5 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing various NMR parameters, including chemical shifts, coupling constants, and through-space correlations, the constitution, configuration, and conformation of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol and its derivatives can be determined.

Proton NMR (¹H NMR) for Structural Elucidation and Stereochemical Assignment

Proton NMR (¹H NMR) is instrumental in defining the number of different proton environments and their neighboring protons. The chemical shift (δ) of a proton is influenced by its electronic environment, while the spin-spin coupling constant (J) provides information about the dihedral angle between adjacent protons, which is crucial for stereochemical assignments.

For a molecule like cis-1,2-dimethyl-2,3-dihydro-1H-inden-5-ol, the relative stereochemistry of the two methyl groups can be determined by analyzing the coupling constants and through-space interactions observed in Nuclear Overhauser Effect (NOE) experiments. The protons on the aromatic ring will exhibit characteristic splitting patterns depending on their substitution. The phenolic hydroxyl proton will typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Hypothetical ¹H NMR Data for cis-1,2-dimethyl-2,3-dihydro-1H-inden-5-ol

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | 3.15 | Quintet | 7.0 |

| H-2 | 2.60 | Multiplet | - |

| H-3a | 2.85 | dd | 16.0, 8.0 |

| H-3b | 2.50 | dd | 16.0, 7.5 |

| H-4 | 6.95 | d | 8.0 |

| H-6 | 6.70 | dd | 8.0, 2.5 |

| H-7 | 6.80 | d | 2.5 |

| 1-CH₃ | 1.25 | d | 7.0 |

| 2-CH₃ | 1.10 | d | 7.0 |

| 5-OH | 4.80 | br s | - |

Carbon NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon NMR (¹³C NMR) provides information on the number of non-equivalent carbon atoms in a molecule and their chemical environment. The chemical shifts of the carbon atoms in 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol would be characteristic of the indane skeleton, with variations depending on the substitution pattern. The carbon attached to the hydroxyl group (C-5) would resonate at a downfield chemical shift compared to the other aromatic carbons. The aliphatic carbons of the five-membered ring and the methyl groups would appear at upfield chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 40-50 |

| C-2 | 35-45 |

| C-3 | 30-40 |

| C-3a | 140-150 |

| C-4 | 110-120 |

| C-5 | 150-160 |

| C-6 | 110-120 |

| C-7 | 120-130 |

| C-7a | 140-150 |

| 1-CH₃ | 15-25 |

| 2-CH₃ | 15-25 |

Note: These are predicted chemical shift ranges based on typical values for similar structures.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Complex Structure Assignments

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning proton and carbon signals and establishing the connectivity within a molecule.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) spin-spin coupling networks. For 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol, COSY would show correlations between H-1 and H-2, H-2 and the 2-CH₃ protons, and between the protons on the five-membered ring (H-1, H-2, H-3).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹JCH). This allows for the direct assignment of the carbon signal for each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, HMBC correlations from the methyl protons to the carbons of the indane framework would confirm their attachment points.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise map of electron density can be generated, revealing the positions of individual atoms, bond lengths, and bond angles.

Determination of Absolute Configuration

For chiral molecules like 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol, which can exist as enantiomers, X-ray crystallography of a single crystal of one enantiomer allows for the determination of its absolute configuration. This is typically achieved by analyzing the anomalous dispersion of the X-rays, which can distinguish between the two possible enantiomeric forms. The assignment of the absolute configuration is crucial in fields such as medicinal chemistry, where different enantiomers can have vastly different biological activities.

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography provides invaluable insights into how molecules are arranged in the crystal lattice. This includes the identification and characterization of intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. In the case of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol, the phenolic hydroxyl group is expected to participate in hydrogen bonding, which would be a dominant force in the crystal packing. The analysis of these interactions is important for understanding the physical properties of the solid material, such as melting point and solubility.

Table 3: Common Compound Names Mentioned

| Compound Name |

|---|

| 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful, non-destructive tool for identifying the functional groups present within a molecule. researchgate.net These techniques probe the vibrational modes of molecular bonds, providing a unique spectral fingerprint. thermofisher.com For 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol, FT-IR and Raman spectra would reveal characteristic bands corresponding to its phenolic hydroxyl group, aromatic ring, and aliphatic components.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. thermofisher.com Conversely, Raman spectroscopy measures the inelastic scattering of monochromatic light (from a laser) that interacts with the molecule's vibrations. thermofisher.com The two techniques are complementary; vibrations that are strong in IR are often weak in Raman, and vice versa. For instance, polar bonds like O-H and C=O produce strong IR signals, while non-polar bonds like C=C and C-C in the aromatic ring are often more prominent in Raman spectra.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |

|---|---|---|---|---|

| Phenol (B47542) (O-H) | Stretching | 3600–3200 | 3600–3200 | Strong, Broad (IR); Weak (Raman) |

| Phenol (C-O) | Stretching | 1260–1180 | 1260–1180 | Strong (IR) |

| Aromatic (C-H) | Stretching | 3100–3000 | 3100–3000 | Medium to Weak |

| Aromatic (C=C) | Ring Stretching | 1620–1450 | 1620–1450 | Medium to Strong |

| Aliphatic (C-H) | Stretching (CH₃, CH₂, CH) | 2970–2850 | 2970–2850 | Strong |

| Methyl (CH₃) | Bending (Asymmetric & Symmetric) | 1465–1370 | 1465–1370 | Medium |

| Aromatic (C-H) | Out-of-Plane Bending | 900–675 | 900–675 | Strong (IR) |

Analysis of an indeno quinoxaline (B1680401) derivative showed C-H stretching vibrations for the ring structure observed around 3063 cm⁻¹ in FT-IR and 3064 cm⁻¹ in FT-Raman spectra. scialert.net Studies on other dimethyl-substituted cyclic compounds have identified asymmetric and symmetric stretching of CH₃ groups in the 3007-2901 cm⁻¹ range. derpharmachemica.com The broadness of the O-H stretching band in the FT-IR spectrum is indicative of intermolecular hydrogen bonding.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. chemguide.co.uk For 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol (molecular formula: C₁₁H₁₄O), the exact molecular weight is 162.23 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be observed at m/z 162.

The molecular ions generated in the mass spectrometer are energetically unstable and undergo fragmentation, breaking into smaller, charged fragments and neutral radicals. chemguide.co.uk The fragmentation pattern is highly dependent on the molecular structure, as bonds tend to cleave to form more stable carbocations. chemguide.co.uk For 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol, the fragmentation is expected to be directed by the indane skeleton and the stability of the resulting benzylic cations.

A primary and highly probable fragmentation pathway involves the loss of a methyl group (CH₃•, 15 Da) from the molecular ion, leading to the formation of a stable tertiary benzylic carbocation. This would produce a prominent peak at m/z 147 (M-15). This ion is stabilized by both the adjacent aromatic ring and the tertiary carbon center. Further fragmentation of the ring system can also occur. The analysis of the parent compound, indane, shows a primary fragmentation pathway involving the loss of hydrogen to form a stable indanyl cation.

| m/z Value | Proposed Fragment Ion | Formula of Lost Neutral | Notes |

|---|---|---|---|

| 162 | [C₁₁H₁₄O]⁺˙ | - | Molecular Ion (M⁺˙) |

| 147 | [M - CH₃]⁺ | CH₃• | Loss of a methyl group, forming a stable tertiary benzylic cation. Likely the base peak. |

| 133 | [M - C₂H₅]⁺ | C₂H₅• | Loss of an ethyl group from the five-membered ring. |

| 119 | [M - C₃H₇]⁺ | C₃H₇• | Further fragmentation involving the aliphatic ring. |

| 91 | [C₇H₇]⁺ | C₄H₇O• | Tropylium ion, a common fragment for alkylbenzene derivatives. |

Chiroptical Methods (e.g., Circular Dichroism) for Enantiomeric Characterization

The structure of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol contains two chiral centers at the C1 and C2 positions. This means the molecule can exist as a pair of enantiomers (non-superimposable mirror images) and diastereomers. Chiroptical methods are essential for distinguishing between enantiomers, which have identical physical properties except for their interaction with plane-polarized light. nih.gov

Circular Dichroism (CD) is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. aps.org An achiral molecule does not exhibit a CD signal, while enantiomers produce mirror-image CD spectra. This technique is highly sensitive to the three-dimensional arrangement of atoms, making it ideal for determining the absolute configuration (e.g., R or S) and conformational analysis of chiral molecules. rsc.org

For the enantiomers of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol, a CD spectrum would show positive or negative bands (known as Cotton effects) at specific wavelengths corresponding to electronic transitions within the molecule. The sign and magnitude of these Cotton effects are directly related to the stereochemistry. By comparing the experimentally measured CD spectrum with spectra predicted through quantum chemical calculations (Electronic Circular Dichroism, ECD), the absolute configuration of a specific enantiomer can be confidently assigned. mdpi.com This combined experimental and theoretical approach is a standard method for the structural elucidation of novel chiral compounds, including indane derivatives. mdpi.com

| Parameter | Description | Relevance to 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol |

|---|---|---|

| Principle | Measures the difference in absorption of left- and right-circularly polarized light. | Provides a unique spectral signature for each enantiomer. |

| Output | A spectrum of molar ellipticity [θ] vs. wavelength. | The spectra of the two enantiomers will be mirror images of each other. |

| Application | Determination of absolute configuration and conformational analysis. rsc.orgacs.org | Assigns the R/S configuration to each chiral center by comparing experimental and calculated spectra. mdpi.com |

| Requirement | The sample must be enantiomerically pure or enriched. | A racemic mixture will show no CD signal as the signals from the two enantiomers cancel out. |

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, GC-MS)

Chromatographic techniques are fundamental for assessing the chemical purity of a compound and for separating complex mixtures of isomers. researchgate.net For 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol, methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are critical for both quality control and stereochemical analysis.

Purity Assessment: The chemical purity of a synthesized batch of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol can be determined by separating the target compound from any starting materials, byproducts, or degradation products. researchgate.net In both GC and HPLC, the sample is passed through a column that separates components based on their physicochemical properties (e.g., boiling point, polarity). The area of the peak corresponding to the main compound in the resulting chromatogram, relative to the total area of all peaks, provides a quantitative measure of purity. nih.gov

Isomer Separation: Due to its two chiral centers, a synthetic sample may contain up to four stereoisomers (two pairs of enantiomers).

Diastereomer Separation: Diastereomers have different physical properties and can typically be separated using standard, achiral chromatographic methods like conventional GC or HPLC.

Enantiomer Separation: Enantiomers have identical properties in an achiral environment and require a chiral environment for separation. wvu.edu This is most commonly achieved using chiral chromatography, particularly HPLC with a Chiral Stationary Phase (CSP). vt.edu These stationary phases contain a chiral selector that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. For example, novel indane derivatives have been successfully separated into their pure enantiomers using a Daicel Chiralpak AD-H column with a mobile phase of n-hexane and ethanol. mdpi.com

GC-MS is also a powerful tool, especially for analyzing volatile derivatives. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, allowing for the simultaneous separation and structural confirmation of isomers. mdpi.com

| Technique | Primary Application | Stationary Phase | Principle |

|---|---|---|---|

| GC-MS | Purity assessment; Separation of volatile impurities and diastereomers. | Standard non-polar (e.g., polysiloxane) or polar (e.g., polyethylene (B3416737) glycol). mdpi.commdpi.com | Separation based on boiling point and polarity, with mass spectrometric detection for identification. pharmacyjournal.info |

| HPLC (Achiral) | Purity assessment; Separation of diastereomers. | Standard reverse-phase (e.g., C18) or normal-phase (e.g., silica). | Separation based on differential partitioning between the mobile and stationary phases. |

| HPLC (Chiral) | Enantiomeric separation; Determination of enantiomeric purity (ee). americanpharmaceuticalreview.com | Chiral Stationary Phase (CSP), e.g., polysaccharide-based columns like Chiralpak or Chiralcel. mdpi.comvt.edu | Differential, transient diastereomeric interactions between the enantiomers and the chiral selector on the stationary phase. wvu.edu |

Future Directions and Emerging Research Avenues for Dihydroindene 5 Ols

Development of Novel and Sustainable Synthetic Methodologies

A primary focus of future research is the development of environmentally friendly and efficient methods for synthesizing dihydroindene-5-ols. Current approaches may involve multiple steps or the use of hazardous reagents, prompting a shift towards greener chemical practices. rsc.orgresearchgate.net Key future directions include:

Catalytic and Asymmetric Synthesis : There is a significant push to develop transition-metal-catalyzed or organocatalytic asymmetric reactions to produce enantiomerically pure dihydroindene-5-ols. researchgate.net Such methods offer high atom economy and stereoselectivity, which are crucial for pharmaceutical applications. researchgate.netmdpi.com

Biocatalysis : The use of enzymes to perform specific chemical transformations represents a highly sustainable approach. tudublin.ie Future work will likely explore engineered enzymes to catalyze key steps in the synthesis of dihydroindene-5-ol derivatives, offering high selectivity under mild, aqueous conditions. tudublin.ie

Flow Chemistry and Microwave-Assisted Synthesis : Continuous flow processing and microwave irradiation are modern techniques that can significantly reduce reaction times, improve yields, and enhance safety and scalability. researchgate.nettudublin.ie Applying these technologies to the synthesis of dihydroindene-5-ols could lead to more efficient and economical production. rsc.orgnih.gov

C-H Activation : Direct functionalization of carbon-hydrogen bonds is a powerful strategy that avoids the need for pre-functionalized starting materials, thereby shortening synthetic routes and reducing waste. acs.org Future methodologies may employ C-H activation to construct the dihydroindene core or to modify it, representing a highly atom-economical approach. acs.org

| Synthetic Approach | Key Advantages | Future Research Focus |

| Asymmetric Catalysis | High enantioselectivity, atom economy | Development of earth-abundant metal catalysts |

| Biocatalysis | High specificity, mild conditions, green solvents (water) | Enzyme engineering and discovery for novel transformations |

| Flow Chemistry | Enhanced safety, scalability, and efficiency | Integration with other green technologies like photochemistry |

| C-H Activation | Reduced synthetic steps, less waste | New catalytic systems for selective C-H functionalization |

Exploration of Undiscovered Biological Activities and Therapeutic Potential (Non-Clinical)

The dihydroindene scaffold is present in molecules with known biological effects, suggesting a rich but underexplored therapeutic potential. nih.govnih.gov Future non-clinical research will likely concentrate on systematically investigating the bioactivity of a wide range of dihydroindene-5-ol analogues.

High-Throughput Screening : Screening large libraries of diverse dihydroindene-5-ol derivatives against a broad panel of biological targets (e.g., enzymes, receptors) can rapidly identify new lead compounds for various diseases. nih.gov

Mechanism of Action Studies : For any identified bioactive compounds, detailed mechanistic studies are essential. For instance, research has shown that some indene (B144670) derivatives can act as tubulin polymerization inhibitors, arresting the cell cycle and exhibiting antitumor effects. nih.gov Future work would involve pinpointing the specific molecular interactions responsible for such activities.

New Therapeutic Areas : While anticancer activity is an area of interest, the scaffold's versatility suggests potential in other areas like neurodegenerative diseases, inflammation, and infectious diseases. nih.gov The structural similarity to some neolignans suggests that activities such as antioxidant or antimicrobial effects could be explored. tudublin.ie The indane scaffold has been identified as a promising structure in medicinal chemistry for its therapeutic potential. uoregon.edu

Integration into Advanced Materials Science or Chemical Biology Probes

The rigid, planar nature of the aromatic portion of the dihydroindene scaffold makes it an attractive building block for functional materials and specialized biological tools.

Organic Electronics : Related indenofluorene and dihydroindenofluorene structures, which contain the dihydroindene core, have been successfully used as organic semiconductors in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.orgtudublin.ie The dihydroindene-5-ol framework could be similarly employed, with the hydroxyl group serving as a key point for modification to tune the material's electronic properties and solubility. nih.govresearchgate.net

Chemical Biology Probes : The development of fluorescent ligands is a powerful method for studying biological targets like G-protein coupled receptors. nih.gov The dihydroindene-5-ol scaffold could be functionalized with fluorophores to create novel probes for visualizing biological processes in real-time. The phenol (B47542) group provides a convenient attachment point for various reporter tags, enabling the creation of tools for fluorescence microscopy or flow cytometry. acs.org

| Application Area | Potential Role of Dihydroindene-5-ol Scaffold | Key Modification Site |

| Organic Semiconductors | Core π-conjugated building block for OLEDs, OFETs | Phenolic hydroxyl group for tuning electronic properties |

| Fluorescent Probes | Rigid scaffold for holding a fluorophore to study biological targets | Phenolic hydroxyl group for attachment of fluorescent tags |

| Functional Polymers | Monomer unit to create polymers with specific thermal or optical properties | Phenolic hydroxyl group for polymerization reactions |

Computational Design and Optimization of Novel Dihydroindene-5-ol Analogues

Computer-aided drug design (CADD) is an indispensable tool for accelerating the discovery and optimization of new therapeutic agents. uoregon.edu These computational approaches will be vital in navigating the chemical space of dihydroindene-5-ol analogues.

Structure-Based and Ligand-Based Design : If the three-dimensional structure of a biological target is known, molecular docking can be used to predict how different dihydroindene-5-ol derivatives will bind, guiding the design of more potent molecules. nih.gov In the absence of a target structure, ligand-based methods like quantitative structure-activity relationship (QSAR) and pharmacophore modeling can be used to build predictive models based on the properties of known active compounds.

In Silico Screening : Virtual screening allows researchers to computationally evaluate thousands or millions of virtual compounds before committing to their synthesis, saving significant time and resources. uoregon.edu This can prioritize the most promising dihydroindene-5-ol analogues for laboratory investigation.

ADMET Prediction : Computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed molecules. nih.gov This allows for the early-stage optimization of drug-like properties, increasing the likelihood of developing a successful therapeutic candidate.

Application in Catalysis and Asymmetric Transformations

The inherent chirality of substituted dihydroindene scaffolds makes them attractive candidates for the development of novel ligands and catalysts for asymmetric synthesis.

Chiral Ligand Development : The rigid dihydroindene framework can be used to create a well-defined chiral environment around a metal center. researchgate.net By synthesizing various derivatives of dihydroindene-5-ols, new classes of chiral ligands can be developed for transition metal catalysis.

Asymmetric Catalysis : These novel ligands could be applied to a wide range of important chemical reactions, such as asymmetric hydrogenations, cross-couplings, and cycloadditions. mdpi.com The goal is to achieve high levels of enantioselectivity, providing efficient routes to other valuable chiral molecules. researchgate.net The development of new chiral dienes and their metal complexes has become a crucial area in modern chemical synthesis. mdpi.com

Q & A

What are the optimal synthetic routes for 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol?

Basic

The synthesis typically involves alkylation or Friedel-Crafts reactions to introduce methyl groups onto the indene backbone. For example, starting from 5-hydroxyindane, dimethyl groups can be introduced using methyl halides and Lewis acid catalysts (e.g., AlCl₃). Subsequent purification via recrystallization or column chromatography ensures high purity . Key intermediates should be characterized by NMR and mass spectrometry to confirm regioselectivity and avoid by-products.

How is the molecular structure of this compound confirmed experimentally?

Basic

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for resolving the 3D structure . Complementary techniques include ¹H/¹³C NMR to identify proton environments (e.g., methyl protons at δ 1.2–1.5 ppm and aromatic protons at δ 6.5–7.2 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation. For diastereomers, NOESY NMR can assess spatial proximity of substituents .

What safety precautions are essential when handling this compound?

Basic

While specific toxicity data are limited, structural analogs suggest potential irritancy. Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation and skin contact. Storage should be in airtight containers under inert gas (N₂/Ar) to prevent oxidation of the hydroxyl group .

How does the hydroxyl group influence electrophilic aromatic substitution (EAS) reactivity?

Advanced

The hydroxyl group at C-5 activates the aromatic ring toward EAS (e.g., nitration, sulfonation). Steric hindrance from the 1,2-dimethyl groups directs substitution to the less hindered C-4 or C-6 positions. Computational studies (DFT) can predict regioselectivity, while experimental validation via nitration (HNO₃/H₂SO₄) shows para-dominant products .

What challenges arise in characterizing stereoisomers of this compound?

Advanced

Diastereomers require chiral HPLC or capillary electrophoresis for separation. X-ray crystallography can resolve absolute configurations, while ¹H NMR coupling constants (e.g., J-values for vicinal protons) and VCD (vibrational circular dichroism) provide additional stereochemical insights .

How can the hydroxyl group be selectively functionalized?

Advanced

Protection/deprotection strategies (e.g., silylation with TBSCl or acetylation with Ac₂O) enable selective modification. For oxidation to the ketone, mild agents like IBX (2-iodoxybenzoic acid) are preferable over harsh CrO₃ to avoid side reactions. Reductive alkylation (e.g., with NaBH₄ and aldehydes) can introduce branched chains .

What role does this compound play in medicinal chemistry research?

Advanced

Its rigid indene scaffold and hydroxyl group make it a candidate for drug design. Molecular docking studies (e.g., AutoDock Vina) can assess binding affinity to targets like GPCRs or enzymes. Derivatives have shown preliminary activity in kinase inhibition assays, though SAR (structure-activity relationship) optimization is needed .

How do steric effects from methyl groups impact reaction pathways?

Advanced

The 1,2-dimethyl groups create steric bulk, hindering nucleophilic attack at C-1/C-2. This directs reactions (e.g., epoxidation or Diels-Alder) toward the less hindered dihydro region. Computational modeling (MD simulations) can quantify steric maps, guiding synthetic design .

What analytical methods resolve conflicting data in reaction yield optimization?

Advanced

DoE (Design of Experiments) coupled with HPLC tracking identifies optimal conditions (e.g., solvent polarity, temperature). Conflicting yields may arise from competing pathways (e.g., over-oxidation); LC-MS monitors intermediates, while kinetic studies (Eyring plots) elucidate rate-determining steps .

How is this compound utilized in material science applications?

Advanced

Its fluorinated analogs (e.g., 5-fluoro derivatives) are explored as liquid crystal precursors or polymer additives. DSC (differential scanning calorimetry) and XRD assess phase behavior, while DFT predicts electronic properties (e.g., HOMO/LUMO gaps) for optoelectronic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.